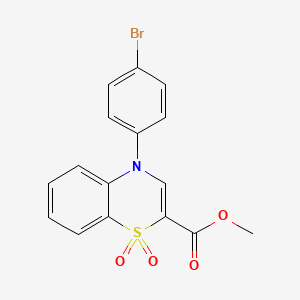
2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is a synthetic organic compound Its structure includes a bromophenoxy group, a methyl-substituted pyrazole ring, and a methoxy-substituted phenol
Vorbereitungsmethoden
Synthetic Routes
The synthesis of 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multi-step organic reactions.
Initial Formation of Bromophenol: : The process may start with the bromination of phenol.
Pyrazole Ring Construction: : A separate synthetic route may involve the formation of a pyrazole ring, using appropriate precursors.
Phenoxy Linkage: : Coupling reactions then join the bromophenol with the pyrazole compound.
Methylation and Methoxylation: : Final modifications include methylation of the pyrazole ring and methoxylation of the phenol group.
Industrial Production
Scaling up for industrial production requires optimization of these reactions to maximize yield and purity while minimizing by-products and environmental impact. Techniques such as solvent optimization, catalytic processes, and continuous flow reactors may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially affecting the phenol or pyrazole groups.
Reduction: : Reductive conditions could alter the bromophenoxy or pyrazole moieties.
Substitution: : Halogen substitutions on the bromophenoxy group or nucleophilic substitutions on the phenol can be observed.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Lithium aluminum hydride or hydrogen with palladium catalyst.
Substitution: : Sodium hydroxide for nucleophilic substitution or organometallic reagents for halogen exchange.
Major Products
Oxidation: : Quinone derivatives.
Reduction: : Debrominated or fully reduced aromatic compounds.
Substitution: : Various functionalized phenols and pyrazoles depending on reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The unique structure of 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol makes it a valuable scaffold in the design of new materials, catalysts, or as a ligand in coordination chemistry.
Biology
Its potential bioactivity can be explored in medicinal chemistry, particularly in designing inhibitors or modulators of biological pathways.
Medicine
Preclinical studies might investigate its efficacy and mechanism as a therapeutic agent, perhaps targeting specific enzymes or receptors.
Industry
In industrial applications, it can serve as an intermediate in the synthesis of more complex molecules or in the production of specialty chemicals.
Wirkmechanismus
The compound’s effects are likely mediated through its interactions with biological macromolecules. The phenol and pyrazole groups might bind to specific proteins or enzymes, modifying their activity. For instance, it could inhibit enzyme function by occupying the active site or alter signaling pathways by binding to receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(2-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol: : Chlorine instead of bromine.
2-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol: : Fluorine substitution.
2-(4-(2-iodophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol: : Iodine substitution.
Unique Characteristics
Bromine Substitution: : The bromine atom in 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol might confer specific reactivity and binding properties, differentiating it from its chloro, fluoro, and iodo analogs.
Bioactivity: : The bromine-containing compound may exhibit unique biological activities due to the distinct electronic and steric effects of the bromine atom.
This compound's chemical structure and properties open diverse avenues for scientific exploration and application.
Eigenschaften
IUPAC Name |
2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-10-17(23-15-6-4-3-5-13(15)18)16(20-19-10)12-8-7-11(22-2)9-14(12)21/h3-9,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYBSBOVKOGNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-Methylsulfonylphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2849016.png)

![2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2849020.png)


![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2849026.png)


![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2849031.png)
![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B2849032.png)
![(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2849034.png)
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849035.png)
